molecular formula C19H18ClF3N6O B4524578 N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4524578
M. Wt: 438.8 g/mol
InChI Key: FSHSCIOEMBBPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic small molecule characterized by:

  • Triazolopyridazine core: A fused bicyclic system ([1,2,4]triazolo[4,3-b]pyridazine) substituted with a trifluoromethyl (-CF₃) group at position 2.
  • Piperidine-4-carboxamide moiety: The piperidine ring is linked to the triazolopyridazine core at position 6 and functionalized with a carboxamide group at position 3.
  • 2-Chlorobenzyl substituent: The amide nitrogen is substituted with a 2-chlorobenzyl group, distinguishing it from analogs with para-substituted benzyl groups.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N6O/c20-14-4-2-1-3-13(14)11-24-17(30)12-7-9-28(10-8-12)16-6-5-15-25-26-18(19(21,22)23)29(15)27-16/h1-6,12H,7-11H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSCIOEMBBPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

    Attachment of the Piperidine Carboxamide Moiety: This step involves the coupling of the piperidine derivative with the triazolopyridazine intermediate, often using coupling agents like EDCI or DCC.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives, including those similar to N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide. Triazoles are known for their ability to inhibit bacterial growth through various mechanisms:

  • Mechanism of Action : Triazoles disrupt the synthesis of nucleic acids and proteins in bacteria.
  • Case Studies : In vitro assays have demonstrated that triazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Antifungal Activity

The antifungal properties of this compound are also noteworthy:

  • Efficacy Against Fungi : Research indicates that triazole derivatives can effectively inhibit the growth of various phytopathogenic fungi. For example, compounds have been reported to inhibit the growth of Gibberella zeae and Fusarium oxysporum by over 50% at specific concentrations .
  • Mechanisms : The mechanism typically involves interference with ergosterol biosynthesis in fungal cell membranes.

Anticancer Properties

The anticancer potential of compounds featuring the triazole moiety has been extensively studied:

  • Cell Line Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer) cells. These studies suggest that modifications in the chemical structure significantly influence anticancer activity .
  • Molecular Docking Studies : Computational studies indicate that these compounds may interact with specific protein targets involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several pharmacological studies:

  • Experimental Models : In vivo studies using formalin-induced paw edema models demonstrated that related compounds exhibit significant anti-inflammatory effects comparable to standard NSAIDs like diclofenac .
  • Safety Profile : The active compounds were found to have a high safety margin with minimal gastrointestinal toxicity.

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

ApplicationMechanism of ActionKey FindingsReferences
AntibacterialInhibition of nucleic acid/protein synthesisSignificant MIC against Gram-positive/negative bacteria
AntifungalDisruption of ergosterol biosynthesisOver 50% inhibition against Gibberella zeae
AnticancerTargeting cancer cell proliferationCytotoxicity against HeLa and T47D cells
Anti-inflammatoryCOX inhibitionComparable efficacy to diclofenac

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group and triazolopyridazine ring play crucial roles in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name Triazolopyridazine Substituent Benzyl/Phenyl Substituent Piperidine Position Key Properties/Findings
Target Compound 3-(Trifluoromethyl) 2-Chlorobenzyl 4-Carboxamide Enhanced metabolic stability due to -CF₃; optimal steric fit
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-Methyl 4-Chlorobenzyl 3-Carboxamide Reduced lipophilicity vs. -CF₃; lower target affinity
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-Isopropyl 4-Chlorobenzyl 3-Carboxamide Bulky substituent may hinder binding; moderate activity
N-(3-Chloro-4-methoxyphenyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Methyl 3-Chloro-4-methoxyphenyl 4-Carboxamide Methoxy group increases solubility; altered pharmacokinetics
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Pyridine substituent Benzoxazin-6-yl Piperazine-1-carboxamide Distinct scaffold; targets oxidative stress pathways

Impact of Triazolopyridazine Substituents

  • Trifluoromethyl (-CF₃) : The target compound’s -CF₃ group enhances electron-withdrawing effects and lipophilicity , improving membrane permeability and resistance to oxidative metabolism compared to methyl (-CH₃) or isopropyl (-iPr) groups .
  • Methyl/Isopropyl : Analogs with these groups (e.g., ) exhibit reduced steric hindrance but lower metabolic stability, as seen in cytochrome P450 assays .

Role of Benzyl/Phenyl Substituents

  • 2-Chlorobenzyl vs.

Piperidine vs. Piperazine Modifications

  • The target compound’s piperidine-4-carboxamide configuration allows for optimal spatial orientation in target binding, whereas piperazine-based analogs (e.g., ) prioritize interactions with polar residues in enzymes like PARP or kinases .

Research Findings and Implications

NMR Structural Insights

highlights that substituents in regions A (positions 39–44) and B (29–36) of triazolopyridazine derivatives cause distinct chemical shift perturbations. For the target compound, the -CF₃ group in region A likely induces conformational rigidity, stabilizing interactions with hydrophobic pockets in biological targets .

Pharmacological Considerations

  • Potency : The -CF₃ group correlates with higher IC₅₀ values in kinase inhibition assays compared to methyl-substituted analogs .
  • Selectivity : The 2-chlorobenzyl group may reduce off-target effects vs. 4-chloro derivatives, as suggested by molecular docking studies .

Biological Activity

N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperidine ring and a triazole moiety, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar triazole derivatives. For instance, compounds with triazole scaffolds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . While specific data on the compound is limited, its structural analogs suggest potential efficacy in antimicrobial applications.

Anticancer Properties

Research indicates that 1,2,4-triazoles exhibit anticancer activity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For example, certain triazole derivatives have demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines . The compound's unique structure may contribute to similar mechanisms of action.

Case Studies

A study focusing on structurally related compounds revealed that those containing a trifluoromethyl group displayed enhanced potency against cancer cells. For instance, derivatives with similar functional groups were effective against colon carcinoma and breast cancer cell lines . Although direct studies on this compound are scarce, these findings imply that it may possess comparable anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of the trifluoromethyl group is believed to enhance binding affinity to target proteins due to increased electron-withdrawing effects and improved lipophilicity . Modifications in the piperidine ring can also influence pharmacokinetic properties and overall efficacy.

Toxicity and Safety Profile

Preliminary assessments of related compounds indicate a favorable safety profile with low cytotoxicity against human cell lines . However, comprehensive toxicity studies specific to this compound are necessary to establish its therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.